Ro 8-7699

Description

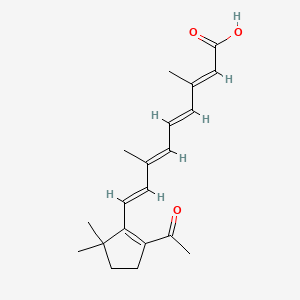

Ro 8-7699 is a synthetic retinoid derivative structurally modified from all-trans-retinoic acid (all-trans-RA), a naturally occurring vitamin A metabolite critical in developmental biology and cellular differentiation. Its chemical structure features a 2-acetyl-5,5-dimethyl-1-cyclopentenyl group substituted for the β-cyclogeranylidene ring of all-trans-RA . This modification preserves its teratogenic activity while altering pharmacokinetic properties. This compound has been extensively studied in developmental toxicology, particularly in Golden hamster models, where it induces malformations identical to those caused by all-trans-RA, such as craniofacial and limb defects, without embryolethality at teratogenic doses .

Properties

CAS No. |

35732-12-8 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-(2-acetyl-5,5-dimethylcyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-18-17(16(3)21)11-12-20(18,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ |

InChI Key |

FSLMGODKGHHERM-FRCNGJHJSA-N |

SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCC1(C)C)C(=O)C |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |

Other CAS No. |

50890-42-1 |

Synonyms |

Ro 8-7699 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Ro 8-7699 typically involves the following steps:

Oxidation of Retinol to Retinal: Retinol (vitamin A) is oxidized to retinal using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Conversion of Retinal to Retinoic Acid: Retinal is further oxidized to retinoic acid using reagents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).

Modification to DACP Analog: The retinoic acid is then chemically modified to introduce the DACP moiety. This step involves specific reagents and conditions tailored to achieve the desired analog structure.

Industrial Production Methods

Industrial production of the this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The Ro 8-7699 undergoes various chemical reactions, including:

Oxidation: Conversion of retinol to retinal and retinal to retinoic acid.

Reduction: Potential reduction of the analog to modify its activity or stability.

Substitution: Introduction of the DACP moiety through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Dichloromethane (DCM), ethanol, methanol.

Major Products

The major product of these reactions is the this compound, which retains the core structure of retinoic acid with the addition of the DACP moiety. This modification can enhance the compound’s biological activity or stability.

Scientific Research Applications

The Ro 8-7699 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on retinoic acid activity.

Biology: Investigated for its role in cell differentiation, growth, and apoptosis. It is used in studies related to embryonic development and tissue regeneration.

Medicine: Explored as a potential therapeutic agent for treating various cancers, skin disorders, and neurodegenerative diseases. Its ability to regulate gene expression makes it a valuable tool in medical research.

Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its regulatory effects on skin cells and potential anti-aging properties.

Mechanism of Action

The Ro 8-7699 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of target genes involved in cell growth, differentiation, and apoptosis. The DACP modification may enhance the compound’s affinity for these receptors or alter its interaction with other signaling pathways, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

(a) This compound vs. All-trans-RA

This compound matches all-trans-RA in teratogenic potency (1×) but differs in structure. The acetylcyclopentenyl group replaces the β-cyclogeranylidene ring, demonstrating that significant ring modifications can retain bioactivity if critical functional groups (e.g., acetyl) are preserved .

(b) This compound vs. High-Potency Derivatives

(c) This compound vs. Inactive Derivatives

- Ro 8-9750 (furyl) and Ro 21-6667 (thiomethylene): These substitutions abolish teratogenicity even at high doses, indicating that non-aromatic or bulky groups disrupt receptor binding .

Mechanistic Implications

- Retinoid Receptor Binding: The acetyl group in this compound mimics the polar terminus of all-trans-RA, enabling interaction with retinoic acid receptors (RARs). In contrast, nonpolar or sterically hindered groups (e.g., thiomethylene in Ro 21-6667) impair binding .

- Metabolic Stability : Cyclopentenyl derivatives like this compound and Ro 10-1770 resist rapid oxidation, prolonging their teratogenic effects compared to all-trans-RA .

Q & A

Q. What are the key physicochemical properties of Ro 8-7699 that influence experimental design?

Methodological Answer: Prioritize characterization using techniques like NMR, mass spectrometry, and HPLC to determine purity, stability, and solubility. Experimental conditions (e.g., solvent selection, temperature) should align with these properties to ensure reproducibility. Cross-reference structural analogs for solubility challenges and degradation pathways .

How can researchers formulate hypothesis-driven questions for this compound studies?

Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example: "Does this compound inhibit [specific enzyme/receptor] more effectively than [comparator compound] under [defined conditions]?" Ensure alignment with gaps identified in systematic literature reviews .

Q. What ethical considerations are critical when handling this compound in preclinical studies?

Methodological Answer: Adhere to institutional guidelines for chemical safety, waste disposal, and animal welfare. For in vitro studies, document consent protocols for human-derived samples (e.g., cell lines). Use anonymized data repositories to share non-proprietary findings .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Apply triangulation by combining orthogonal methods (e.g., kinetic assays, molecular docking, and transcriptomics). Use statistical tools like Bland-Altman plots or hierarchical clustering to identify systematic vs. random errors. Replicate experiments across independent labs to validate reproducibility .

Q. What advanced statistical models are suitable for dose-response analysis of this compound?

Methodological Answer: Employ nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for variability. For time-dependent effects, use mixed-effects modeling. Validate assumptions via residual analysis and sensitivity testing .

Q. How can researchers optimize assay conditions to minimize off-target effects of this compound?

Methodological Answer: Conduct counter-screening against related targets (e.g., kinase panels) and use CRISPR-Cas9 validation in isogenic cell lines. Apply cheminformatics tools (e.g., molecular fingerprinting) to predict promiscuity. Include positive/negative controls in all assays .

Data Management & Reproducibility

Q. What metadata standards are essential for sharing this compound datasets?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., batch numbers, instrument calibration logs) and raw data formats (e.g., .csv, .mnova). Use platforms like Zenodo or Figshare with DOI assignment .

Q. How can conflicting results in this compound studies be systematically reviewed?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines. Stratify data by experimental models (e.g., in vitro vs. in vivo) and apply funnel plots to assess publication bias. Use GRADE criteria to evaluate evidence quality .

Methodological Pitfalls to Avoid

- Overreliance on single assay types : Combine functional, binding, and phenotypic assays to reduce bias .

- Inadequate blinding : Use double-blind protocols in animal or clinical studies to minimize observer bias .

- Poorly defined endpoints : Pre-register primary/secondary endpoints (e.g., ClinicalTrials.gov ) to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.